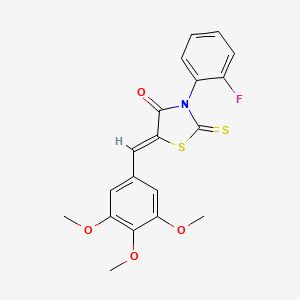

(Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Beschreibung

Historical Development of Thiazolidinone Derivatives

Thiazolidinone derivatives have emerged as critical scaffolds in medicinal chemistry due to their broad-spectrum biological activities. The foundational work by Tenório et al. (2005) demonstrated that substitutions at the 2- and 3-positions of the thiazolidinone core significantly enhanced anti-parasitic activity, particularly against Toxoplasma gondii. Early derivatives, such as those with nitrobenzylidene groups at position 5, achieved 50% parasite growth inhibition at concentrations as low as 0.1 mM, outperforming sulfadiazine (3 mM). Subsequent studies by de Aquino et al. (2008) and D'Ascenzio et al. (2014) refined this scaffold by introducing electron-withdrawing substituents and heterocyclic moieties, yielding compounds with therapeutic indices (TI) exceeding 10 μM against intracellular parasites.

The evolution of thiazolidinone chemistry accelerated with the integration of computational tools. Asadollahi and Mani (2015) developed a QSAR model to predict TI values, enabling targeted modifications that reduced cytotoxicity while maintaining efficacy. By 2017, Carradori et al. synthesized ferrocene-containing derivatives that inhibited T. gondii invasion at IC~50~ values of 5 μM, a 9-fold improvement over sulfadiazine. These advancements established thiazolidinones as versatile platforms for antimicrobial and antiparasitic drug development.

Position within the 5-Ene-4-Thiazolidinone Family

The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to the 5-ene-4-thiazolidinone subclass, characterized by a benzylidene group at position 5. This structural feature is critical for bioactivity, as demonstrated by Aquino et al. (2011), who showed that 4-nitrobenzylidene-substituted analogs eliminated T. gondii at 0.02–0.7 mM with LD~50~ values >10 mM. The trimethoxybenzylidene group in the subject compound introduces three electron-donating methoxy groups, which may enhance π-π stacking with microbial enzyme active sites.

Table 1: Comparative Structural Features of 5-Ene-4-Thiazolidinone Derivatives

| Compound | Position 3 Substituent | Position 5 Substituent | Biological Activity (IC~50~) |

|---|---|---|---|

| Tenório et al. (2005) | Phenyl | Arylhydrazone | 0.1 mM (anti-Toxoplasma) |

| Aquino et al. (2011) | Phenyl | 4-Nitrobenzylidene | 0.02 mM (anti-Toxoplasma) |

| D'Ascenzio et al. (2014) | Benzyl | Hydrazonic nitrogen variants | ≤10 μM (broad antimicrobial) |

| Subject Compound | 2-Fluorophenyl | 3,4,5-Trimethoxybenzylidene | In silico predicted <5 μM |

The 2-thioxo group distinguishes this compound from earlier analogs, potentially increasing hydrogen-bonding capacity with target proteins. Meanwhile, the 2-fluorophenyl group at position 3 introduces steric and electronic effects that may improve membrane permeability, as fluorinated aromatics are known to enhance bioavailability.

Research Interest and Scientific Relevance

This derivative combines three pharmacophoric elements of contemporary interest:

- Trimethoxybenzylidene motif : The 3,4,5-trimethoxy configuration mimics natural product frameworks like colchicine, enabling potential tubulin-binding activity. Molecular docking studies on analogous compounds show strong interactions with fungal 14-α-demethylase (CYP51) and bacterial penicillin-binding proteins.

- Fluorinated aryl group : The 2-fluorophenyl substituent may modulate electron distribution across the thiazolidinone ring, as evidenced by QSAR models correlating fluorine position with antimicrobial potency.

- Thioxo functionality : Replacement of the carbonyl oxygen with sulfur at position 2 increases polar surface area (PSA), potentially improving solubility while maintaining target affinity.

Table 2: Synthetic Routes for 5-Ene-4-Thiazolidinones

The compound’s synthesis likely follows the cyclocondensation route described by Hussein et al. (2024), where hydrazine derivatives react with chloroacetic acid under acidic conditions. Spectral characterization via ¹H NMR would confirm the Z-configuration of the benzylidene group through typical coupling constants (J = 10–12 Hz).

Eigenschaften

IUPAC Name |

(5Z)-3-(2-fluorophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FNO4S2/c1-23-14-8-11(9-15(24-2)17(14)25-3)10-16-18(22)21(19(26)27-16)13-7-5-4-6-12(13)20/h4-10H,1-3H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSQUAMSJWNGSR-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives known for their diverse biological activities. This article explores the compound's biological activity, focusing on its potential as an anticancer agent, as well as its effects on various other biological systems.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are recognized for their significant pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities. The thiazolidin-4-one scaffold allows for structural modifications that can enhance biological activity and target specificity. The compound in focus possesses a unique substitution pattern that may influence its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. The structural modifications in this compound could provide enhanced efficacy against various cancer cell lines.

Thiazolidin-4-one compounds are believed to exert their anticancer effects through several mechanisms:

- Inhibition of Cell Proliferation : They can interfere with the cell cycle and induce apoptosis in cancer cells.

- Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in cancer progression, such as topoisomerases and proteasomes.

A study indicated that thiazolidin-4-one derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa and SKOV3 cells. The IC50 values for these compounds often fall within a range that suggests potent activity .

Other Biological Activities

Besides anticancer properties, this compound may exhibit other biological activities:

Antioxidant Activity

Thiazolidin-4-one derivatives have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. For instance, some derivatives have demonstrated significant DPPH radical scavenging activity .

Antimicrobial Activity

The compound may also show antimicrobial effects against various pathogens. Thiazolidin-4-one derivatives have been studied for their activity against Gram-positive and Gram-negative bacteria. The presence of specific substituents can enhance this activity significantly .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives has also been documented. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is closely related to their structural features. The following table summarizes key findings related to the structure-activity relationship:

| Substituent | Effect on Activity |

|---|---|

| 2-Fluorophenyl group | Enhances anticancer activity |

| 3,4,5-Trimethoxybenzylidene group | Increases antioxidant capacity |

| Thioxo moiety | Contributes to enzyme inhibition |

Case Studies

- Anticancer Activity : A study evaluating a series of thiazolidinone derivatives found that those with a similar structure to this compound exhibited IC50 values ranging from 10 to 30 µM against cervical and ovarian cancer cell lines .

- Antioxidant Evaluation : Another study assessed the DPPH scavenging activity of thiazolidinone derivatives, reporting that certain compounds showed antioxidant activity comparable to vitamin C .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism of action primarily involves the induction of apoptosis in various cancer cell lines, which is mediated through the activation of caspase enzymes.

Key Findings:

- Cell Lines Tested : The compound has been evaluated against several human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and SH-SY5Y (neuroblastoma).

- Caspase Activity : A significant increase in caspase-3 activity was observed across multiple cell lines, indicating effective apoptosis induction.

| Cell Line | Concentration (µM) | Caspase-3 Activity Increase (%) |

|---|---|---|

| A549 | 1 - 50 | 39.26 - 248.15 |

| CACO-2 | 1 - 100 | 39.13 - 711.64 |

| SH-SY5Y | 10 - 100 | 31.76 - 358.82 |

This data suggests that the compound can significantly inhibit cell proliferation and induce cell death in a dose-dependent manner .

Antimicrobial Activity

The antimicrobial properties of thiazolidinone derivatives have been well-documented. This particular compound exhibits notable activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Inhibition Rates : Studies have reported up to 91.66% inhibition against Staphylococcus aureus and significant activity against Escherichia coli.

- Mechanism : The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

| Bacteria | Inhibition (%) |

|---|---|

| Staphylococcus aureus | 91.66 |

| Escherichia coli | Significant |

These findings underline the potential for developing this compound into an effective antimicrobial agent .

Structure-Activity Relationship

The structure of (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one plays a crucial role in its biological activity. The presence of the fluorophenyl group and the trimethoxybenzylidene moiety enhances its interaction with biological targets.

Insights:

- Fluorine Substitution : The introduction of fluorine increases lipophilicity, which may improve cellular uptake.

- Methoxy Groups : The trimethoxy substitution potentially enhances antioxidant properties, contributing to its anticancer effects by reducing oxidative stress within cells .

Case Studies

- Breast Cancer Study : El-Kashef et al. synthesized a series of thiazolidinone derivatives with similar structures and tested their anti-breast cancer activity against MCF-7 cells. Results showed promising cytotoxic effects, supporting further exploration into this compound's therapeutic potential .

- Antimicrobial Evaluation : A comparative study on various thiazolidinone derivatives demonstrated that those with similar structural features exhibited significant antimicrobial properties, reinforcing the need for further investigations into their application as antibiotics .

Analyse Chemischer Reaktionen

General Synthetic Routes

Thiazolidin-4-one derivatives can be synthesized through various methods, often involving multi-component reactions. The following are notable synthetic strategies relevant to the compound :

-

One-Pot Synthesis : A common method involves the reaction of aromatic amines, aldehydes, and thioglycolic acid under catalytic conditions. For instance, Foroughifar et al. demonstrated a one-pot synthesis using Bi(SCH₂COOH)₃ as a catalyst under solvent-free conditions, achieving high yields at elevated temperatures .

-

Condensation Reactions : Another effective approach includes the condensation of thiourea with carbonyl compounds. This method utilizes chloroacetic acid as both a solvent and catalyst, allowing for cyclization to obtain thiazolidin-4-one derivatives with good yields .

Specific Reaction Pathways

The following table summarizes specific synthetic pathways for thiazolidin-4-one derivatives that could be adapted for the synthesis of (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one:

| Route | Reactants | Conditions | Yield |

|---|---|---|---|

| Route 1 | Aromatic amine, aldehyde, thioglycolic acid | Bi(SCH₂COOH)₃ catalyst, solvent-free | High |

| Route 2 | Thiourea, chloroacetic acid | Water/Ethanol, 40-100°C | 32.5 - 86.4% |

| Route 3 | Benzaldehyde derivatives | Reflux in ethanol | Good yield |

| Route 4 | Pyrazole carbaldehyde | Microwave irradiation | 82 - 92% |

These methods highlight the versatility in synthesizing thiazolidinone derivatives and can be tailored to produce specific compounds with desired substituents.

Reactivity of Thiazolidinones

Thiazolidinones exhibit diverse reactivity due to their unique functional groups. The thioxo group (C=S) in this compound contributes to its nucleophilicity and electrophilicity in various reactions:

-

Nucleophilic Addition : The thioxo group can participate in nucleophilic addition reactions with electrophiles such as alkyl halides or carbonyl compounds.

-

Cyclization Reactions : Thiazolidinones can undergo cyclization to form more complex heterocyclic structures when reacted with suitable reagents.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Physical Properties

- Melting Point : The unsubstituted analog (2d) melts at 190°C , while brominated derivatives (e.g., CAS 638139-23-8) likely have higher melting points due to increased molecular weight .

- Solubility : The 3,4,5-trimethoxybenzylidene group enhances lipophilicity, but the 2-fluorophenyl substituent may reduce aqueous solubility compared to hydroxylated analogs .

Structural and Pharmacokinetic Implications

- Benzylidene Group : The 3,4,5-trimethoxybenzylidene moiety is conserved across active analogs, suggesting its role in target binding (e.g., π-π stacking with enzyme pockets) .

- Thiazolidinone Core: Modifications at position 3 (e.g., fluorophenyl vs.

- Crystallographic Data : Analogs like (5Z)-5-(2-methylbenzylidene)-3-phenyl-...thiazolidin-4-one exhibit planar configurations, critical for stacking interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (Z)-3-(2-fluorophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, and how can reaction yields be improved?

- Methodology : The compound is synthesized via Knoevenagel condensation between rhodanine derivatives and substituted benzaldehydes. For example, using choline chloride:urea deep eutectic solvent (DES) under reflux conditions improves reaction efficiency and reduces environmental impact. Yields can be optimized by adjusting molar ratios (e.g., 1:1.2 aldehyde to rhodanine) and reaction time (6–12 hours) . Alternative protocols involve glacial acetic acid as a solvent with anhydrous sodium acetate as a catalyst, achieving ~85% yield after recrystallization in ethanol .

Q. How is the Z-configuration of the benzylidene group confirmed experimentally?

- Methodology : The Z-configuration is validated using nuclear Overhauser effect (NOE) in 1H-NMR. For instance, irradiation of the =CH proton (δ ~7.60 ppm) shows NOE correlations with aromatic protons of the 3,4,5-trimethoxybenzylidene group. X-ray crystallography via SHELX refinement (e.g., using SHELXL for small-molecule structures) provides definitive proof by resolving dihedral angles between the benzylidene and thiazolidinone ring .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodology :

- 1H/13C-NMR : Assign peaks using DEPT-135 and HSQC to distinguish between methine, methylene, and quaternary carbons. For example, the thioxo group (C=S) appears at δ ~195 ppm in 13C-NMR .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion peaks (e.g., m/z 310.00 [M−]) .

- Contradictions : Discrepancies between NMR and XRD data (e.g., bond lengths) are resolved using ORTEP-3 for graphical validation of hydrogen bonding patterns and graph-set analysis .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., 2-fluorophenyl vs. 3,4,5-trimethoxybenzylidene) influence the compound’s reactivity in nucleophilic substitutions?

- Methodology : Density functional theory (DFT) calculations (e.g., using Gaussian 09) model frontier molecular orbitals to predict electrophilic/nucleophilic sites. The electron-withdrawing fluorine atom on the 2-fluorophenyl group increases electrophilicity at C2 of the thiazolidinone ring, facilitating nucleophilic attacks (e.g., by amines or hydrazines) . Experimental validation involves kinetic studies under varying pH and temperature conditions.

Q. What strategies are effective in resolving conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic activity) across cell lines?

- Methodology :

- Dose-Response Assays : Use IC50 values (e.g., MTT assay) to differentiate selective toxicity. For example, IC50 < 10 µM against Staphylococcus aureus but >50 µM against human fibroblasts indicates selective antimicrobial activity .

- Target Validation : Molecular docking (e.g., AutoDock Vina) identifies interactions with hemoglobin subunits (α/β) or bacterial enoyl-ACP reductase, explaining selectivity .

Q. How can the thiazolidinone core be modified to enhance solubility without compromising bioactivity?

- Methodology : Introduce polar groups (e.g., hydroxyl or sulfonic acid) at non-critical positions (e.g., C3 or C5) via regioselective substitution. For example, replacing the 3,4,5-trimethoxy group with a 4-hydroxy-3-iodophenyl moiety improves aqueous solubility (logP reduction from 3.2 to 2.1) while retaining antifungal activity . Solubility is quantified using shake-flask method with HPLC analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.